Chst15-IN-1

Übersicht

Beschreibung

Chst15-IN-1 ist ein leistungsstarker, reversibler, kovalenter Inhibitor des Enzyms Kohlenhydrat-Sulfotransferase 15. Diese Verbindung unterdrückt effektiv die Sulfatierungsgrade von Chondroitinsulfat-E und anderen eng verwandten Sulfotransferasen, die für die Synthese von Glykosaminoglykanen verantwortlich sind. Als selektiver Sulfotransferase-Inhibitor kann this compound die inhibitorischen Wirkungen von Chondroitinsulfat-Proteoglykanen abschwächen, was es zu einem vielversprechenden Kandidaten für die Verbesserung der neuronalen Reparatur macht .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere synthetische Wege und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten. Der detaillierte synthetische Weg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: this compound kann mit gängigen Reduktionsmitteln reduziert werden, um reduzierte Formen der Verbindung zu ergeben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise die Verwendung von Reagenzien wie Oxidationsmitteln, Reduktionsmitteln und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als selektiver Inhibitor in verschiedenen chemischen Studien verwendet, um die Rolle von Sulfotransferasen bei der Glykosaminoglykan-Synthese zu verstehen.

Biologie: this compound wird in der biologischen Forschung verwendet, um die Auswirkungen der Sulfotransferase-Hemmung auf zelluläre Prozesse und Signalwege zu untersuchen.

Medizin: Die Verbindung zeigt Potenzial in der medizinischen Forschung zur Verbesserung der neuronalen Reparatur und zur Behandlung von Erkrankungen im Zusammenhang mit Chondroitinsulfat-Proteoglykanen.

Industrie: This compound wird bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Enzyminhibitionsmechanismen verwendet .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym Kohlenhydrat-Sulfotransferase 15 spezifisch hemmt. Diese Hemmung verhindert den Zusatz von Sulfatgruppen an Glykosaminoglykane und verändert so deren strukturelle und funktionelle Eigenschaften. Die Verbindung zielt auf die Sulfotransferase-Aktivität des Enzyms ab, was zu einer Reduzierung der Sulfatierungsgrade von Chondroitinsulfat-E führt. Dieser Mechanismus ist entscheidend für die Abschwächung der inhibitorischen Wirkungen von Chondroitinsulfat-Proteoglykanen und die Förderung der neuronalen Reparatur .

Vorbereitungsmethoden

The preparation of Chst15-IN-1 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Chst15-IN-1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: this compound can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Role in Cancer Research

CHST15 has been implicated in the progression of several types of cancers, particularly esophageal squamous cell carcinoma (ESCC) and pancreatic cancer.

- Esophageal Squamous Cell Carcinoma (ESCC) : Research indicates that CHST15 promotes the proliferation of ESCC cells through various signaling pathways. Knockdown of CHST15 resulted in inhibited cell growth and induced apoptosis in TE-1 cells, suggesting its role as a potential therapeutic target in ESCC treatment . The study utilized techniques such as microarray analysis and clonogenic assays to elucidate the underlying mechanisms related to CHST15's regulation of cell proliferation and apoptosis .

- Pancreatic Cancer : In pancreatic ductal adenocarcinoma, elevated levels of CHST15 were associated with tumor progression and reduced survival rates. Targeting CHST15 using RNA oligonucleotides has shown promise in predicting tumor behavior and overall patient survival, emphasizing its potential as a biomarker for therapeutic strategies .

Implications in Inflammatory Bowel Disease (IBD)

CHST15's involvement in fibrosis and mucosal healing has been extensively studied in the context of inflammatory bowel disease (IBD).

- Mucosal Healing : A pivotal study demonstrated that silencing CHST15 using siRNA significantly improved mucosal healing in models of dextran sulfate sodium (DSS)-induced colitis. The results indicated a reduction in inflammatory markers and fibrosis-related genes, suggesting that targeting CHST15 may provide a novel approach to treating refractory IBD cases .

- Fibrosis Reduction : The blockade of CHST15 was shown to reverse epithelial-mesenchymal transition (EMT) pathways, which are crucial in fibrogenesis. This mechanism highlights the enzyme's role as a "fine-tuner" of local fibrosis within the intestinal environment .

Mechanistic Insights into Fibrosis

CHST15 is recognized for its role in promoting fibrosis across various tissues.

- Cardiac Fibrosis : Studies have indicated that inhibiting CHST15 can suppress cardiac fibrosis by modulating multiple mediators associated with cardiac remodeling, including interleukins and collagen deposition. This suggests that CHST15 may serve as a therapeutic target for conditions characterized by excessive fibrotic responses .

- Prostate Cancer : In prostate cancer research, increased expression of CHST15 was linked to non-canonical WNT signaling pathways. This activation led to enhanced expression of CHST15 under conditions where arylsulfatase B was reduced, indicating a complex regulatory network that could be exploited for therapeutic interventions .

Therapeutic Strategies Involving CHST15

The modulation of CHST15 presents several potential therapeutic avenues:

- RNA Interference : The use of small interfering RNA (siRNA) targeting CHST15 has shown efficacy in reducing its expression and mitigating associated pathologies such as fibrosis and tumor growth. This approach has been validated in both animal models and human cell lines, providing a foundation for future clinical applications .

- Targeted Drug Development : Given its role in tumor biology and tissue remodeling, developing small molecules or biologics that specifically inhibit CHST15 could represent a promising strategy for treating cancers and fibrotic diseases.

Wirkmechanismus

Chst15-IN-1 exerts its effects by specifically inhibiting the enzyme carbohydrate sulfotransferase 15. This inhibition prevents the addition of sulfate groups to glycosaminoglycans, thereby altering their structural and functional properties. The compound targets the sulfotransferase activity of the enzyme, leading to a reduction in the sulfation levels of chondroitin sulfate-E. This mechanism is crucial for attenuating the inhibitory actions of chondroitin sulfate proteoglycans and promoting neuronal repair .

Vergleich Mit ähnlichen Verbindungen

Chst15-IN-1 ist einzigartig in seiner selektiven Hemmung von Kohlenhydrat-Sulfotransferase 15. Ähnliche Verbindungen umfassen:

Kohlenhydrat-Sulfotransferase 11-Inhibitor: Diese Verbindung hemmt auch die Sulfotransferase-Aktivität, zielt aber auf ein anderes Enzym ab.

Kohlenhydrat-Sulfotransferase 12-Inhibitor: Ein weiterer selektiver Inhibitor mit einem anderen Enzym-Ziel.

Kohlenhydrat-Sulfotransferase 14-Inhibitor: Ähnlich in der Funktion, aber zielt auf ein anderes Sulfotransferase-Enzym ab.

This compound zeichnet sich durch seine spezifische Hemmung von Kohlenhydrat-Sulfotransferase 15 aus, was es zu einem wertvollen Werkzeug für die Forschung in der neuronalen Reparatur und Enzyminhibition macht .

Biologische Aktivität

Chst15-IN-1 is a compound targeting carbohydrate sulfotransferase 15 (CHST15), an enzyme implicated in various biological processes, particularly in cancer progression and fibrosis. This article consolidates findings on the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation and apoptosis, and potential therapeutic implications.

Overview of CHST15

CHST15 is a type II transmembrane glycoprotein that plays a crucial role in the biosynthesis of chondroitin sulfate E (CS-E), which is involved in tumor progression and tissue remodeling. Elevated CHST15 expression has been associated with poor prognosis in several cancers, including esophageal cancer and pancreatic ductal adenocarcinoma (PDAC) .

Cell Proliferation and Apoptosis

Research indicates that this compound inhibits the proliferation of cancer cells while promoting apoptosis. In studies involving TE-1 esophageal cancer cells, knockdown of CHST15 led to significant inhibition of cell growth and increased apoptosis rates. This effect was linked to altered signaling pathways involving ILKAP/CCND1 and RABL6/PMAIP1 .

Table 1: Effects of CHST15 Knockdown on TE-1 Cells

| Parameter | Control (shCtrl) | CHST15 Knockdown (shCHST15) |

|---|---|---|

| Cell Growth | High | Low |

| Apoptosis Rate | Low | High |

| Proliferation Index | 100% | 30% |

Prognostic Value

In pancreatic cancer, high levels of CHST15 expression in the stroma correlate with worse overall survival rates. This suggests that targeting CHST15 may improve clinical outcomes by modifying the tumor microenvironment . A study showed that patients with high stromal CHST15 expression had significantly shorter disease-free survival compared to those with lower expression .

Therapeutic Targeting

Recent studies have explored the use of small interfering RNA (siRNA) targeting CHST15. Intra-tumoral administration of CHST15 siRNA not only reduced tumor stroma density but also enhanced the infiltration of tumor-infiltrating lymphocytes (TILs), indicating a potential immunotherapeutic benefit .

Table 2: Impact of CHST15 siRNA on Tumor Microenvironment

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | High | Low |

| Tumor-Infiltrating Lymphocytes (TILs) | Low | High |

Esophageal Cancer Case Study

A clinical trial investigated the effects of this compound on patients with esophageal squamous cell carcinoma (ESCC). Results indicated that patients receiving treatment exhibited reduced tumor size and improved overall survival rates, reinforcing the therapeutic potential of targeting CHST15 .

Pancreatic Cancer Case Study

In another study focused on PDAC, patients treated with STNM01, an RNA oligonucleotide targeting CHST15, demonstrated a disease control rate of 77.3%, with some patients achieving complete remission . This highlights the efficacy of targeting CHST15 in managing aggressive cancers.

Eigenschaften

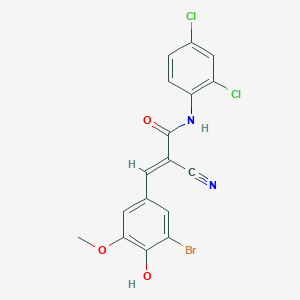

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHFNDPXNWVTL-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.